(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride
Description
(1S)-1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride (CAS: 1807921-13-6) is a chiral primary amine hydrochloride salt featuring a tetrahydronaphthalene (tetralin) scaffold. The compound is structurally related to neurotransmitters and pharmaceutical agents targeting monoamine transporters or receptors.
Properties
IUPAC Name |
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-3,5,7,9,11H,4,6,8,13H2,1H3;1H/t9-,11?;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMGHSWZROVSRY-QMOSYVFLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC2=CC=CC=C12)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCC2=CC=CC=C12)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is a compound with significant potential in pharmacological applications due to its unique structural characteristics. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 825601-13-6
- Molecular Formula : C12H17ClN
- Molecular Weight : 215.73 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor and may influence serotonin and norepinephrine levels in the brain.
Key Mechanisms:
- Monoamine Transporter Inhibition : The compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially leading to increased levels of these neurotransmitters in synaptic clefts.
In Vitro Studies
Research has demonstrated that this compound exhibits notable effects on various cell lines:
| Cell Line | Effect Observed | Reference |
|---|---|---|
| HT-29 (Colon Cancer) | Significant cytotoxicity | |
| Jurkat (T-cell) | Immunomodulatory effects | |
| J774A.1 (Macrophage) | Antiproliferative activity |
Case Studies
A study involving the administration of this compound in animal models indicated potential antidepressant-like effects. The results showed improved behavioral outcomes in models of depression when compared to control groups.
Therapeutic Potential
The compound's ability to modulate neurotransmitter levels suggests potential applications in treating mood disorders such as depression and anxiety. Additionally, its antiproliferative properties may warrant further investigation for use in cancer therapies.
Clinical Implications
While preclinical studies show promise, further clinical trials are necessary to establish safety profiles and efficacy in humans. The compound's pharmacokinetics and long-term effects remain underexplored.
Comparison with Similar Compounds
Substituent Variations on the Tetrahydronaphthalene Core
Key Insights :
Stereochemical and Positional Isomers
Key Insights :
- Positional Isomerism : Shifting the tetralin attachment from C1 to C5 (as in CAS 2771237-61-5) could disrupt interactions with chiral binding pockets .
- Stereochemical Purity : The (1S) enantiomer (target compound) likely exhibits distinct activity compared to racemic mixtures (e.g., CAS 3459-02-7), as seen in sertraline’s (1S,4S) configuration .
Pharmacologically Relevant Analogs
Key Insights :
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
